Doxylamine Impurity A

Descripción general

Descripción

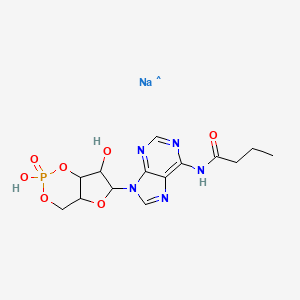

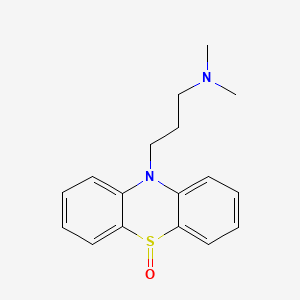

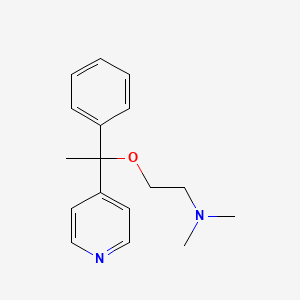

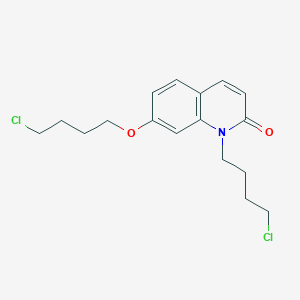

Doxylamine Impurity A, also known as Doxylamine 4-Pyridinyl Isomer, is a compound with the molecular formula C17H22N2O . It has a molecular weight of 270.37 g/mol . It is an impurity standard of Doxylamine, an antihistamine known for its sedative properties, commonly used in over-the-counter sleep aids and allergy medications .

Molecular Structure Analysis

Doxylamine Impurity A has a complex molecular structure. The IUPAC name is N, N -dimethyl-2- (1-phenyl-1-pyridin-4-ylethoxy)ethanamine . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .Physical And Chemical Properties Analysis

Doxylamine Impurity A has several computed properties. It has a molecular weight of 270.37 g/mol, an XLogP3-AA of 2.4, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, a Rotatable Bond Count of 6, an Exact Mass of 270.173213330 g/mol, a Monoisotopic Mass of 270.173213330 g/mol, a Topological Polar Surface Area of 25.4 Ų, a Heavy Atom Count of 20, and a Formal Charge of 0 .Aplicaciones Científicas De Investigación

Impurity Profiling and Stability Assessment

“Doxylamine Impurity A” has been used in the development of a robust impurity profiling and stability assessment method . This method uses reverse phase high performance liquid chromatography (RP-HPLC) for doxylamine detection in pharmaceutical formulations and bulk materials . The method has been found to be reliable, long-lasting, and cost-effective .

Quality by Design (QbD) in RP-HPLC

“Doxylamine Impurity A” has been used in the application of Quality by Design (QbD) in RP-HPLC .

Pharmaceutical Formulations

“Doxylamine Impurity A” is used in the development of pharmaceutical formulations .

Quantification of Doxylamine Succinate

“Doxylamine Impurity A” has been used in the development of a new selective rapid RP-HPLC-DAD method for the quantification of doxylamine succinate (DOX) in bulk and pharmaceutical dosage form . The method has been found to be simple, sensitive, accurate, cost-effective, and less time-consuming .

Stress Degradation Study

“Doxylamine Impurity A” has been used in the stress degradation study of doxylamine succinate .

Neurology Research

“Doxylamine 4-Pyridinyl Isomer” is used in neurology research . It is used as a certified reference material for highly accurate and reliable data analysis .

Pain and Inflammation Research

“Doxylamine 4-Pyridinyl Isomer” is used in pain and inflammation research . It is used as a certified reference material for highly accurate and reliable data analysis .

Memory, Learning and Cognition Research

“Doxylamine 4-Pyridinyl Isomer” is used in memory, learning, and cognition research . It is used as a certified reference material for highly accurate and reliable data analysis .

Mecanismo De Acción

Target of Action

Doxylamine Impurity A, also known as Doxylamine 4-Pyridinyl Isomer, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are responsible for the contraction of smooth muscles, dilation of capillaries, and stimulation of gastric acid secretion .

Mode of Action

Like other antihistamines, Doxylamine Impurity A acts by competitively inhibiting histamine at H1 receptors . This means it binds to the same site on the receptor as histamine, but without activating it, thereby preventing histamine from exerting its effect. It also has substantial sedative and anticholinergic effects .

Biochemical Pathways

By blocking H1 receptors, it prevents histamine-induced responses such as vasodilation, bronchoconstriction, smooth muscle contraction, and inflammation .

Pharmacokinetics

Studies on doxylamine, the parent compound, suggest that it is well-absorbed after oral administration . The variation in most pharmacokinetic parameters was higher with intranasal compared with oral dosing .

Result of Action

The primary result of Doxylamine Impurity A’s action is the reduction of allergic symptoms due to its antihistaminic properties . Additionally, due to its sedative effects, it is used as a sleep aid . Its anticholinergic effects can lead to dry mouth, blurred vision, constipation, and urinary retention .

Action Environment

The action of Doxylamine Impurity A can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other drugs can influence its absorption, distribution, metabolism, and excretion, thereby affecting its efficacy and safety .

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZZDVZUPDFXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873407-01-3 | |

| Record name | Doxylamine pyridine-4-yl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873407013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE PYRIDINE-4-YL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6OPB2RDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)